N-(3,4,5-Trimethoxyphenyl)acetamide
CAS No.: 4304-24-9
Cat. No.: VC1964632
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4304-24-9 |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | N-(3,4,5-trimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C11H15NO4/c1-7(13)12-8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6H,1-4H3,(H,12,13) |
| Standard InChI Key | ZXYDMLRVJRILEO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC |
| Canonical SMILES | CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(3,4,5-Trimethoxyphenyl)acetamide possesses a distinctive chemical structure that contributes significantly to its reactivity and biological properties. The compound features a phenyl ring with three methoxy groups positioned at the 3, 4, and 5 positions, creating a symmetrical substitution pattern around the aromatic system. An acetamide group is attached directly to the phenyl ring, providing additional functionality and reactivity sites.
The molecular formula of this compound is C11H15NO4, with a molecular weight of 225.24 g/mol. The systematic IUPAC name is N-(3,4,5-trimethoxyphenyl)acetamide, though it is also known by synonyms such as 3',4',5'-trimethoxyacetanilide . The presence of multiple methoxy groups and the acetamide functionality creates a molecule with distinctive electronic and steric properties that influence its chemical behavior and biological interactions.
Table 1: Key Structural and Physical Properties of N-(3,4,5-Trimethoxyphenyl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.24 g/mol |
| CAS Number | 4304-24-9 |
| IUPAC Name | N-(3,4,5-trimethoxyphenyl)acetamide |
| Canonical SMILES | CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC |
| Functional Groups | Methoxy (−OCH3), Acetamide (−NHCOCH3) |
Physical and Chemical Properties
The physical properties of N-(3,4,5-Trimethoxyphenyl)acetamide are significantly influenced by its functional groups. It typically appears as a solid at room temperature, with solubility characteristics determined by the polar acetamide group and the moderately polar methoxy substituents. These structural features allow for interactions with various solvents through hydrogen bonding, dipole-dipole interactions, and Van der Waals forces.
From a chemical perspective, the electron-donating nature of the methoxy groups increases the electron density of the phenyl ring, making it more susceptible to electrophilic substitution reactions. Simultaneously, the acetamide group provides sites for nucleophilic attack, hydrolysis, and other transformations. The presence of these reactive centers makes N-(3,4,5-Trimethoxyphenyl)acetamide versatile in chemical synthesis, enabling diverse modifications to produce compounds with enhanced or altered properties.
Synthesis Methods
Laboratory Synthesis
N-(3,4,5-Trimethoxyphenyl)acetamide can be synthesized through several established methods, with the most common route involving the reaction of 3,4,5-trimethoxyaniline with acetic anhydride. This reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period, followed by purification through recrystallization.
An alternative synthetic approach involves the reaction of 3,4,5-trimethoxyaniline with acetyl chloride in the presence of a base such as triethylamine. This method can provide higher yields and purity, particularly when conducted under anhydrous conditions to prevent unwanted side reactions. The synthetic pathway can be represented as:
3,4,5-trimethoxyaniline + CH3COCl (acetyl chloride) → N-(3,4,5-Trimethoxyphenyl)acetamide + HCl
The resulting HCl is neutralized by the triethylamine base, forming triethylammonium chloride as a byproduct.
Industrial Production
At an industrial scale, the production of N-(3,4,5-Trimethoxyphenyl)acetamide employs similar synthetic routes but incorporates optimizations for higher yields and purity. These optimizations may include the use of continuous flow reactors, precise temperature control systems, and advanced purification techniques such as chromatography.
Industrial production typically emphasizes efficiency and cost-effectiveness while maintaining high product quality. Purification methods may vary depending on the intended application of the compound, with recrystallization being common for laboratory-scale synthesis and more sophisticated techniques such as continuous chromatography being employed at larger scales to achieve purities exceeding 99.5%.
Chemical Reactions
Oxidation and Reduction Reactions
The electron-rich aromatic system and acetamide group in N-(3,4,5-Trimethoxyphenyl)acetamide facilitate diverse oxidation reactions under controlled conditions. The electron-donating methoxy groups activate the ring toward electrophilic oxidation, while the acetamide's carbonyl stabilizes intermediates via resonance mechanisms.
Reduction reactions typically target either the acetamide carbonyl or methoxy groups, depending on the reducing agent employed. Common reducing agents include lithium aluminum hydride and sodium borohydride, with the former capable of reducing the acetamide to an amine. Such transformations can generate derivatives with altered physicochemical properties and biological activities.
Substitution and Functionalization
The methoxy and acetamide groups in N-(3,4,5-Trimethoxyphenyl)acetamide participate in various substitution reactions. The nitrogen atom of the acetamide group can be further functionalized through N-alkylation or N-acylation, modulating the compound's solubility and binding affinity to biological targets. Research indicates that modifications to the acetamide group can significantly influence the biological activity of the resulting compounds .
Table 2: Common Chemical Modifications of N-(3,4,5-Trimethoxyphenyl)acetamide
| Modification Type | Target Site | Result | Potential Impact |
|---|---|---|---|
| N-Alkylation | Acetamide nitrogen | N-alkylated derivatives | Altered lipophilicity and binding properties |
| N-Acylation | Acetamide nitrogen | N-acylated derivatives | Modified hydrogen bonding capability |
| Oxidation | Methoxy groups | Oxidized derivatives | Changed electronic properties |
| Reduction | Acetamide carbonyl | Amine derivatives | Different reactivity profile |
| Hydrolysis | Acetamide group | 3,4,5-trimethoxyaniline | Removal of acetyl group |
Coupling Reactions
N-(3,4,5-Trimethoxyphenyl)acetamide serves as a valuable scaffold for synthesizing hybrid molecules through various coupling reactions. These include reductive amination, chloroacetylation, and triazole coupling, among others. The resulting hybrid molecules often exhibit enhanced biological activities or specific chemical properties suitable for diverse applications .
For instance, research has demonstrated successful coupling of this compound to create N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides with significant antiproliferative activities . These reactions highlight the versatility of N-(3,4,5-Trimethoxyphenyl)acetamide as a building block in medicinal chemistry and drug discovery.
Biological Activities
Antimicrobial Properties
Studies have demonstrated that N-(3,4,5-Trimethoxyphenyl)acetamide possesses antimicrobial activity against various bacteria and fungi. This compound can inhibit the growth of certain microbial strains, showing particular efficacy in agar diffusion tests compared to control groups. The exact mechanism of this antimicrobial action likely involves interaction with specific cellular targets in microorganisms, disrupting essential processes necessary for their survival and proliferation.
The trimethoxyphenyl moiety appears to play a crucial role in this activity, as similar structural features are found in other compounds with established antimicrobial properties. This structural component may facilitate penetration of microbial cell membranes or interaction with specific enzymatic systems within the microbial cells.
Anticancer Activity
One of the most promising aspects of N-(3,4,5-Trimethoxyphenyl)acetamide and its derivatives is their potential anticancer activity. Research indicates that compounds containing the 3,4,5-trimethoxyphenyl fragment can inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics essential for cell division .
This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. For example, derivatives containing the trimethoxyphenyl fragment have shown IC50 values in the low micromolar to submicromolar range against various cancer cell lines, including gastric, cervical, breast, and colorectal cancers .
Table 3: Antiproliferative Activity of Selected Derivatives Containing the Trimethoxyphenyl Fragment
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole derivative with trimethoxyphenyl | Prostate cancer | 2.87 | Tubulin polymerization inhibition |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa | 0.52 | G2/M arrest, apoptosis |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | MCF-7 | 0.34 | G2/M arrest, apoptosis |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HT-29 | 0.86 | G2/M arrest, apoptosis |
Mechanism of Action
The biological activities of N-(3,4,5-Trimethoxyphenyl)acetamide and its derivatives primarily involve the following mechanisms:
-
Tubulin Polymerization Inhibition: Compounds featuring the trimethoxyphenyl moiety bind to the colchicine site on β-tubulin, preventing the formation of microtubules necessary for mitosis .
-
Induction of Apoptosis: This binding triggers a cascade of events leading to programmed cell death, including alterations in mitochondrial membrane potential and activation of apoptotic pathways .
-
Cell Cycle Arrest: The disruption of microtubule dynamics prevents cells from progressing through mitosis, resulting in accumulation of cells in the G2/M phase of the cell cycle .
These mechanisms align with those of established anticancer agents like colchicine and combretastatin A-4, suggesting that the trimethoxyphenyl fragment plays a critical role in the interaction with tubulin and subsequent biological effects .
Research Applications
Drug Development
N-(3,4,5-Trimethoxyphenyl)acetamide serves as a valuable scaffold in medicinal chemistry for developing novel therapeutic agents. Its structural features, particularly the trimethoxyphenyl fragment, have been incorporated into numerous compounds with promising biological activities .
For instance, researchers have synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides that demonstrated potent antiproliferative activities against multiple cancer cell lines . Similarly, 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide and related compounds have shown promising antitumor activities .
These examples highlight the potential of N-(3,4,5-Trimethoxyphenyl)acetamide as a starting point for developing novel anticancer agents, particularly those targeting tubulin polymerization.
Structure-Activity Relationship Studies
The well-defined structure of N-(3,4,5-Trimethoxyphenyl)acetamide makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers have systematically modified various aspects of the molecule to understand the relationship between structural features and biological activities .
Key findings from these studies include:
-
The importance of the trimethoxyphenyl fragment for interaction with tubulin's colchicine site
-
The influence of N-substitution on the acetamide group for modulating binding affinity
-
The role of additional heterocyclic components in enhancing potency and selectivity
These SAR insights guide the rational design of more effective compounds for specific therapeutic applications .
Comparison with Similar Compounds
Table 4: Comparison of N-(3,4,5-Trimethoxyphenyl)acetamide with Related Compounds
| Compound | Molecular Formula | Key Structural Differences | Notable Properties |
|---|---|---|---|
| N-(3,4,5-Trimethoxyphenyl)acetamide | C11H15NO4 | Acetamide group attached to trimethoxyphenyl | Antimicrobial and anticancer activity |
| 3,4,5-Trimethoxyphenyl acetate | C11H14O5 | Acetate instead of acetamide group | Found in Eucalyptus globulus, different reactivity pattern |
| N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine | C20H25NO5 | Additional homoveratryl group | Different pharmacological profile |
| 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | C20H23N5O5S | Contains triazole ring and sulfanyl group | Potential anticancer and anti-inflammatory activities |
The structural variations between these compounds result in different chemical behaviors and biological interactions. For instance, the acetamide group in N-(3,4,5-Trimethoxyphenyl)acetamide provides a hydrogen bond donor capability absent in 3,4,5-trimethoxyphenyl acetate, potentially affecting binding to biological targets .
Future Research Directions
Research on N-(3,4,5-Trimethoxyphenyl)acetamide continues to evolve, with several promising directions for future investigation:
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Development of more potent and selective tubulin polymerization inhibitors based on the trimethoxyphenyl scaffold
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Exploration of combination therapies utilizing N-(3,4,5-Trimethoxyphenyl)acetamide derivatives with established anticancer agents
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Investigation of novel delivery systems to enhance bioavailability and target specificity
-
Further elucidation of structure-activity relationships to optimize biological activities
-
Exploration of the compound's potential in treating drug-resistant cancers and infections
These research avenues could lead to significant advancements in therapeutic applications of N-(3,4,5-Trimethoxyphenyl)acetamide and its derivatives .
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